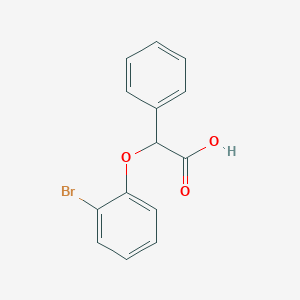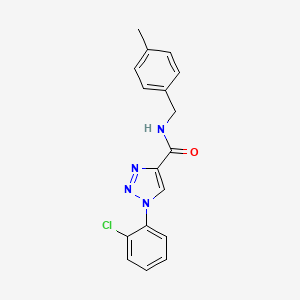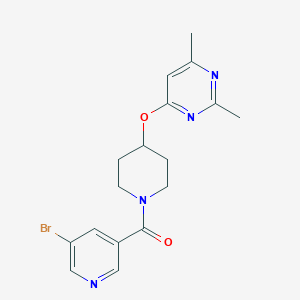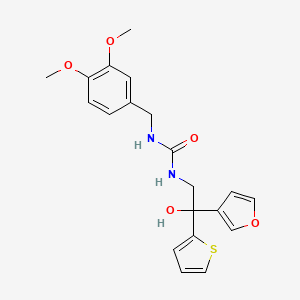![molecular formula C19H21FN4O2 B2641266 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 303151-54-4](/img/structure/B2641266.png)
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridinyl group (a type of aromatic heterocycle), a phenyl group (an aromatic hydrocarbon), a carboxamide group (a type of functional group), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). These features suggest that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. This could give the compound interesting 3D structural properties .Scientific Research Applications
Antibacterial Properties
A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials with various substitutions, including spiroamine structures similar to the compound . These compounds demonstrated potent Gram-positive and Gram-negative antibacterial activity, especially when certain side chains were N-alkylated (Culbertson, Sánchez, Gambino, & Sesnie, 1990).
Anticonvulsant Potential
Aboul-Enein et al. (2014) synthesized various 6,9-diazaspiro[4.5]decane derivatives with significant anticonvulsant potential, suggesting potential applications of similar spiro compounds in epilepsy treatment (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).
Anticancer and Antimycobacterial Activities
Cihan-Üstündağ and Çapan (2012) synthesized and evaluated a series of spiropiperidines for their antimycobacterial and anticancer properties. The structural similarities with the compound indicate potential in these areas (Cihan-Üstündağ & Çapan, 2012).
Antitumor Screening
Flefel et al. (2019) developed spirothiazolidine analogs and tested them for anticancer and antidiabetic properties. Their findings suggest that similar spiro compounds could have significant therapeutic applications in oncology and diabetes treatment (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Antiviral Properties
Göktaş et al. (2012) synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with adamantyl moieties, showing promising anti-influenza virus activity. This research suggests potential applications of similar compounds in antiviral therapy (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).
Antifungal Agents
Ji et al. (2021) developed diazaspirodecanone derivatives with potent antifungal properties, indicating a possible use of similar compounds in combating fungal infections (Ji, Li, Chu, Wu, Du, Xu, Shen, & Deng, 2021).
Future Directions
properties
IUPAC Name |
8-(6-fluoropyridin-2-yl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-7-4-8-17(22-16)23-11-9-19(10-12-23)24(13-14-26-19)18(25)21-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAWYBAOOBDKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)NC3=CC=CC=C3)C4=NC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)
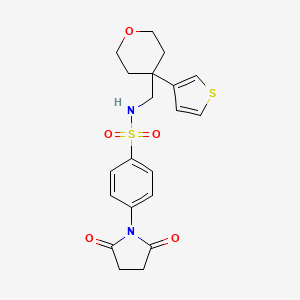
![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

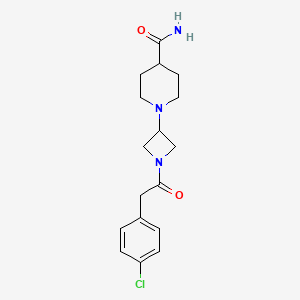
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2641190.png)
![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)

![Ethyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641197.png)
